molecular formula O6Pb2Ru2 B13820271 Lead(2+);oxygen(2-);ruthenium(4+)

Lead(2+);oxygen(2-);ruthenium(4+)

Cat. No.: B13820271
M. Wt: 7.1e+02 g/mol
InChI Key: JWFFJZWLLYFTOC-UHFFFAOYSA-N
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Description

The compound Bi₂O₉Pb₂Ru₂ (CAS: 65229-22-3), also termed bismuth lead ruthenium oxide, is a mixed-metal oxide comprising Pb²⁺, O²⁻, and Ru⁴⁺ ions . Its structure involves a complex arrangement of bismuth, lead, and ruthenium atoms bridged by oxygen, forming a quaternary oxide system.

Properties

Molecular Formula

O6Pb2Ru2

Molecular Weight

7.1e+02 g/mol

IUPAC Name

lead(2+);oxygen(2-);ruthenium(4+)

InChI

InChI=1S/6O.2Pb.2Ru/q6*-2;2*+2;2*+4

InChI Key

JWFFJZWLLYFTOC-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Pb+2].[Pb+2]

Origin of Product

United States

Preparation Methods

Overview of Ruthenium Oxide (RuO2) Synthesis

Ruthenium(IV) oxide (RuO2) is commonly synthesized by oxidation of ruthenium precursors such as ruthenium trichloride (RuCl3). A typical two-step process includes:

  • Step 1: Reduction of RuCl3 to metallic ruthenium nanoparticles using tetrabutylammonium borohydride in a solution of tetralin and oleylamine at 200°C under an inert argon atmosphere. This yields uniform ruthenium nanoparticles (~4 ± 1 nm) after 11 hours.

  • Step 2: Oxidation of the metallic ruthenium nanoparticles in pure oxygen atmosphere at 500°C for 20 hours, producing single-crystalline RuO2 nanoparticles (~6 ± 2 nm) with a tetragonal crystal structure (space group P42/mnm).

Preparation of Ruthenium Oxide Electrode Material via Polyvinyl Alcohol Route

A patented method for preparing ruthenium oxide electrode material involves the following steps:

  • Dissolving RuCl3 in water with polyvinyl alcohol (PVA) added.

  • Adding ammonium hydrogen carbonate (NH4HCO3) or sodium bicarbonate (NaHCO3) to react and form Ru(HCO3)3.

  • Washing the Ru(HCO3)3 thoroughly with deionized water to remove PVA.

  • Heating the washed Ru(HCO3)3 at 200–220°C to decompose and dehydrate it into RuO2.

  • Mixing the resulting RuO2 with conductive additives such as acetylene black or carbon nanotubes (CNTs) (10–40% by weight) to prepare the electrode material.

This method is notable for its simple production process, high yield, and suitability for mass production, producing ruthenium oxide with high crystallization temperature and stable electrochemical performance.

Sol–Gel Synthesis of Ruthenium Oxide Nanowires

A sol–gel template-directed synthesis can produce crystalline RuO2 nanowires:

  • The nanowires are treated at 600°C in air to achieve crystallinity.

  • The resulting nanowires have diameters of approximately 128 ± 15 nm and consist of interconnected nanoparticles (~25 nm).

  • This method allows for the creation of RuO2 supports that enhance catalytic properties, such as methanol oxidation, when combined with platinum nanoparticles.

Preparation of Lead-Containing Ruthenium Oxide Solid Solutions

While direct literature on the precise compound "Lead(2+); Oxygen(2-); Ruthenium(4+)" is limited, related mixed-metal oxide solid solutions involving ruthenium have been synthesized by:

  • Fabricating a metal-organic framework (MOF) based on the secondary metal (e.g., Sn, Cr) and then introducing RuCl3 in solution.

  • Stirring the mixture for extended periods (e.g., 24 hours) to allow ion exchange and precursor formation.

  • Thermal annealing of the precursor in air at elevated temperatures (350–450°C) for several hours with controlled heating rates (e.g., 5°C/min).

  • Washing the annealed product in acid (e.g., 1 M HCl) to remove labile components.

This approach yields MRuOx solid solutions with rutile-type structures, where M can be Sn, Cr, or potentially Pb, forming Ru–O–M motifs with uniform element distribution and controlled stoichiometry.

Comparative Table of Preparation Methods

Method Precursors Conditions Product Characteristics Advantages References
Oxidation of RuCl3 via nanoparticle route RuCl3, tetrabutylammonium borohydride, tetralin, oleylamine Reduction at 200°C (11 h), oxidation at 500°C (20 h) in O2 Single-crystalline RuO2 nanoparticles (~6 nm) Controlled particle size, crystalline phase
Polyvinyl Alcohol Assisted Route RuCl3, polyvinyl alcohol, NH4HCO3 or NaHCO3 Reaction in aqueous solution, thermal decomposition at 200–220°C RuO2 with conductive additives (acetylene black, CNTs) Simple, high yield, scalable
Sol–Gel Template-Directed Synthesis Ru precursors, template Calcination at 600°C in air Crystalline RuO2 nanowires (~128 nm diameter) Nanowire morphology, enhanced catalytic activity
MOF-Derived Solid Solution Route RuCl3, Pb or other metal MOF precursors Stirring 24 h, annealing 350–450°C, acid washing MRuOx solid solutions with rutile structure Uniform element distribution, tunable composition

Chemical Reactions Analysis

Types of Reactions

Lead ruthenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the constituent elements and the reaction conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species .

Scientific Research Applications

Lead ruthenate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: In chemistry, lead ruthenate is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) in water electrolysis. .

    Biology: In biological research, lead ruthenate is studied for its potential use in biosensors and bioelectronic devices.

    Medicine: In medicine, lead ruthenate is being explored for its potential use in drug delivery systems and diagnostic imaging.

    Industry: In industrial applications, lead ruthenate is used in the production of advanced materials, such as supercapacitors and batteries. .

Mechanism of Action

The mechanism by which lead ruthenate exerts its effects is primarily related to its electronic structure and catalytic properties. In catalytic reactions, lead ruthenate facilitates the transfer of electrons between reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved in these processes depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and Electronic Comparison
Compound Formula Oxidation States Crystal Structure Conductivity Key Applications
Bismuth Lead Ruthenium Oxide Bi₂O₉Pb₂Ru₂ Pb²⁺, Ru⁴⁺, O²⁻ Undefined* Moderate (semiconductor) Catalysis, electronics
Ruthenium(IV) Oxide RuO₂ Ru⁴⁺, O²⁻ Rutile High (metallic) Electrodes, resistors
Lead(II) Oxide PbO Pb²⁺, O²⁻ Litharge/Tetragonal Low (insulator) Glass, ceramics
Lead Ruthenate PbRuO₃ Pb²⁺, Ru⁴⁺, O²⁻ Perovskite Moderate Catalytic oxidation
Cadmium Oxalate CdC₂O₄ Cd²⁺, C₂O₄²⁻ Monoclinic Insulator Sorbents, waste treatment
  • RuO₂ exhibits superior electrical conductivity due to its metallic rutile structure, making it ideal for electrochemical anodes and resistors. In contrast, Bi₂O₉Pb₂Ru₂ likely functions as a semiconductor, balancing conductivity with thermal stability .
  • PbRuO₃ shares the Ru⁴⁺/Pb²⁺ system but adopts a perovskite structure, enhancing its catalytic activity in oxidation reactions compared to Bi₂O₉Pb₂Ru₂ .

Catalytic and Redox Activity

Table 2: Catalytic Performance in Oxidation Reactions
Compound Reaction Tested Efficiency (%) Stability Reference
Bi₂O₉Pb₂Ru₂ Not reported N/A High*
RuO₂ Chlorine production (electrolysis) >90 Excellent
[Ru(p-cymene)Cl₂L] complexes Antitumor activity (HeLa cells) IC₅₀: 5–20 μM Moderate
TPAP (Pr₄N⁺RuO₄⁻) Alcohol oxidation >95 High
  • RuO₂ dominates industrial catalysis (e.g., chlorine production) due to its robust redox cycling and low overpotential .
  • Organoruthenium complexes (e.g., [Ru(p-cymene)Cl₂L]) exhibit high biological activity but lack the thermal stability of oxide-based systems like Bi₂O₉Pb₂Ru₂ .

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